molecular formula C21H18O3 B12857296 4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12857296
M. Wt: 318.4 g/mol
InChI Key: NPMARPJYAGAJHC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group and a methoxy group attached to the biphenyl structure, along with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using methanol and a methylating agent such as methyl iodide.

    Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via a formylation reaction using a formylating agent such as dichloromethyl methyl ether.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbaldehyde group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde involves its interaction with various molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The carbaldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-4’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups enhances its solubility in organic solvents and its ability to interact with biological targets.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O3/c1-23-20-10-7-17(8-11-20)18-9-12-21(19(13-18)14-22)24-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

NPMARPJYAGAJHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

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